N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide

Immunosuppression Delayed-type hypersensitivity Plaque-forming cells

N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide (CAS 81665-46-5; synonym: 3′,5′-dichloro-2,2′-dihydroxybenzanilide) is a halogenated salicylanilide derivative with molecular formula C₁₃H₉Cl₂NO₃, molecular weight 298.12 g/mol, and computed XLogP3 of 4.2. It belongs to the benzanilide/salicylanilide family—a class recognized for broad-spectrum antimicrobial, anthelmintic, and immunomodulatory activities.

Molecular Formula C13H9Cl2NO3
Molecular Weight 298.12 g/mol
CAS No. 81665-46-5
Cat. No. B15188166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide
CAS81665-46-5
Molecular FormulaC13H9Cl2NO3
Molecular Weight298.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O)O
InChIInChI=1S/C13H9Cl2NO3/c14-7-5-9(15)12(18)10(6-7)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19)
InChIKeyOGGDKKRKBCZXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide (CAS 81665-46-5): Compound Identity, Salicylanilide Class and Procurement-Relevant Physicochemical Profile


N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide (CAS 81665-46-5; synonym: 3′,5′-dichloro-2,2′-dihydroxybenzanilide) is a halogenated salicylanilide derivative with molecular formula C₁₃H₉Cl₂NO₃, molecular weight 298.12 g/mol, and computed XLogP3 of 4.2 [1]. It belongs to the benzanilide/salicylanilide family—a class recognized for broad-spectrum antimicrobial, anthelmintic, and immunomodulatory activities [2]. The compound features a 2-hydroxybenzamide core with a 3,5-dichloro-2-hydroxyanilide substitution pattern that distinguishes it from both the FDA-approved anthelmintic niclosamide (which carries a 4′-nitro group) and the heavily halogenated veterinary drug oxyclozanide (pentachloro-substituted) [2]. Its patent history as a specifically claimed immunosuppressive agent in U.S. Patent 4,032,635 further differentiates it from other salicylanilides that are primarily recognized as antiparasitics [2].

Why Salicylanilide Analogs Cannot Be Freely Substituted for N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide in Research and Procurement


Salicylanilides are not a pharmacologically interchangeable class; minor positional or substituent changes—such as relocation of a hydroxyl group from the 2′ to the 4′ position or removal of a single chlorine atom—substantially alter immunosuppressive potency in vivo, as demonstrated by the plaque-forming cell (PFC) and delayed-type hypersensitivity (DTH) suppression data in U.S. Patent 4,032,635 [1]. Furthermore, the presence or absence of a nitro group on the anilide ring determines genotoxic liability: niclosamide's 4′-NO₂ substituent drives genome-wide DNA damage that is mechanistically independent of its mitochondrial uncoupling activity, while nitro-deficient analogs exhibit significantly reduced γH2AX signals and fewer DNA breaks [2]. In the case of oxyclozanide, its pentachloro substitution (MW 401.45, LogP ~6.3) imposes a substantially higher lipophilicity and environmental persistence burden compared with the dichloro target compound [1]. These structural distinctions carry direct consequences for toxicity profiling, regulatory impurity control strategies, and experimental reproducibility—making generic substitution of one salicylanilide for another scientifically unsound without explicit comparative bridging data.

Quantitative Comparative Evidence for N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide (CAS 81665-46-5) Versus Closest Analogs


Immunosuppressive Potency: DTH and PFC Suppression Compared with Positional Isomer and Dechlorinated Analog

In a direct head-to-head comparison across 32 benzanilide derivatives in U.S. Patent 4,032,635, the target compound (Compound 2; 3′,5′-dichloro-2,2′-dihydroxybenzanilide) achieved maximal suppression scores of +++ (≥75% suppression) for both delayed-type hypersensitivity (DTH) at challenge and plaque-forming cell (PFC) humoral antibody response when administered intraperitoneally at 1 mg/mouse [1]. Its positional isomer Compound 1 (3′,5′-dichloro-2,4′-dihydroxybenzanilide) exhibited an identical +++/+++ profile, demonstrating that 2′-OH versus 4′-OH does not compromise maximal efficacy in these assays. Critically, Compound 23—the 3′-chloro-2,2′-dihydroxybenzanilide analog missing the 5′-chlorine—showed a marked drop in PFC suppression to ++ (50–75%) while DTH suppression was completely lost (−, 0–25%), directly quantifying the contribution of the 5′-Cl substituent to immunosuppressive breadth [1].

Immunosuppression Delayed-type hypersensitivity Plaque-forming cells Autoimmune disease models Benzanilide SAR

Reduced Genotoxic Liability Versus Niclosamide: Absence of the 4′-Nitro Group

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), the most clinically advanced salicylanilide, induces genome-wide DNA damage that is mechanistically uncoupled from its therapeutic mitochondrial uncoupling activity [1]. The study by Biersack (2021) demonstrated that niclosamide treatment elevates γH2AX foci and DNA strand breaks, and that elimination of the aniline 4′-NO₂ group in the nitro-deficient analog (ND-Nic) significantly reduces these genotoxic markers while preserving antitumour efficacy [1]. N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide lacks the 4′-nitro substituent entirely, bearing instead a 2′-hydroxyl group on the anilide ring. By class-level inference from the niclosamide SAR, this structural difference predicts a substantially attenuated genotoxic risk profile compared with niclosamide, while the salicylanilide core—shared by both compounds—retains the capacity for mitochondrial uncoupling and immunomodulatory activity [2].

Genotoxicity DNA damage Nitroaromatic Drug safety Salicylanilide repurposing

Physicochemical Differentiation from Oxyclozanide: Molecular Weight, Lipophilicity, and Halogen Load

Oxyclozanide (2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide, CAS 2277-92-1) shares an identical anilide ring substitution pattern with the target compound (both carry the 3,5-dichloro-2-hydroxyphenyl moiety), but differs critically in the salicylic ring: oxyclozanide is pentachloro-substituted (five chlorine atoms, MW 401.45 g/mol) versus the target compound's dichloro pattern (two chlorine atoms, MW 298.12 g/mol) [1][2]. This results in a computed logP of approximately 6.32 for oxyclozanide versus XLogP3 of 4.2 for the target compound—a >100-fold difference in octanol-water partition coefficient [2][3]. Oxyclozanide's higher logP exceeds Lipinski's Rule of Five threshold (logP ≤5), while the target compound remains within drug-like space. Additionally, oxyclozanide carries veterinary withdrawal periods of 14–35 days due to tissue residue concerns and displays toxicity to dung fauna and aquatic organisms at therapeutic doses [4].

Physicochemical properties Lipophilicity Drug-likeness Environmental persistence Bioaccumulation

5-HT₃ Receptor Binding Affinity: A Potential Differentiating Target Engagement Profile

The target compound has been profiled in radioligand displacement assays against the 5-hydroxytryptamine receptor 3A (5-HT₃R), yielding a binding affinity Ki of 34 nM in mouse/rat NG108-15 cells [1]. This affinity is in the low nanomolar range and is notable for a salicylanilide, as the canonical family members niclosamide and oxyclozanide are not primarily characterized as 5-HT₃R ligands. In a broader selectivity panel, the same compound showed negligible affinity for the human α₂β₂ nicotinic acetylcholine receptor (nAChR) with Ki > 10,000 nM, indicating a degree of target selectivity within the Cys-loop receptor family [2]. While direct comparative 5-HT₃R binding data for niclosamide or oxyclozanide in the same assay system are not available, the absolute Ki value provides a quantitative benchmark that can inform the selection of this compound over other salicylanilides for neuroscience-focused or emesis-related target screening.

5-HT3 receptor Serotonin receptor Binding affinity CNS pharmacology Target selectivity

Contact Hypersensitivity Suppression In Vivo: Direct Comparison of Compound 1 and Compound 2 in Guinea Pig DNCB Model

Both the target compound (Compound 2) and its 4′-OH regioisomer (Compound 1) were tested in a guinea pig contact hypersensitivity model using dinitrochlorobenzene (DNCB) as the sensitizing hapten [1]. Intraperitoneal administration of either compound at 100 mg/kg at 0.5, 24, and 48 hours before challenge resulted in significant inhibition of the elicitation phase of contact allergy. In untreated control animals, skin lesion scores were uniformly +++ (marked induration and swelling), whereas both Compounds 1 and 2 reduced lesion severity to + or ++ across individual animals [1]. This demonstrates that the 2′-OH orientation of the target compound provides contact hypersensitivity suppression that is functionally comparable to the 4′-OH orientation in this model, while structurally offering an alternative hydrogen-bonding topology for target engagement studies.

Contact allergy Dermatitis DTH Guinea pig model Immunopharmacology

Halogenation Pattern Controls Immunosuppressive Profile: Class-Level SAR Across 32 Benzanilide Derivatives

Analysis of the full 32-compound dataset in U.S. Patent 4,032,635 reveals a consistent SAR pattern: compounds bearing the 3′,5′-dichloro substitution on the anilide ring combined with a 2- or 4′-hydroxy group consistently achieve the highest immunosuppressive ratings [1]. Among the 15 compounds achieving +++ PFC suppression, 13 carry chlorine at both the 3′ and 5′ positions. Bromine substitution (Compounds 12–16) yields variable and generally weaker profiles: Compound 13 (3′,5′-dibromo-2,2′-dihydroxy) achieves only ++ for both DTH and PFC, compared to +++/+++ for the dichloro analog (Compound 2) [1]. Introduction of a fluorine at R² (Compound 10: 3′-chloro-4′-hydroxy-6-fluoro) retains +++ DTH but drops PFC to +. These class-level trends demonstrate that the specific 3,5-dichloro-2′-hydroxy pattern found in the target compound resides at the activity maximum of the benzanilide SAR landscape for dual DTH/PFC suppression.

Structure-activity relationship Benzanilide Immunomodulation Halogen effect Pharmacophore

Validated Research and Industrial Application Scenarios for N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide (CAS 81665-46-5)


Immunosuppressive Probe Compound for Autoimmune Disease Model Studies (Multiple Sclerosis / EAE and Contact Dermatitis)

The target compound is explicitly claimed in U.S. Patent 4,032,635 as a therapeutic agent for multiple sclerosis and contact allergic dermatitis, with in vivo efficacy demonstrated in guinea pig experimental allergic encephalomyelitis (EAE) and DNCB contact hypersensitivity models [1]. Its maximal +++ DTH and PFC suppression profile (≥75% suppression at 1 mg/mouse i.p.)—equivalent to the best-performing compounds in a 32-member library—makes it suitable as a positive control or reference compound in preclinical immunopharmacology studies focused on T-cell-mediated autoimmune pathology [1]. Researchers should note that activity is expressed when the compound is administered at the time of challenge (effector phase) rather than at immunization (induction phase), implicating a mechanism targeting the elicitation arm of the immune response [1].

Nitro-Deficient Salicylanilide Scaffold for Anticancer Drug Repurposing with Reduced Genotoxicity Risk

Given the demonstrated genotoxicity of niclosamide's 4′-NO₂ group and the attenuated DNA damage profile of nitro-deficient analogs [2], the target compound—which lacks the nitro substituent entirely—represents a preferred starting scaffold for anticancer drug repurposing screens where chronic dosing is anticipated. Its dichloro-2′-hydroxy substitution pattern retains the salicylanilide core capable of mitochondrial uncoupling while structurally avoiding the nitroaromatic substructure associated with γH2AX induction and DNA strand breaks [2][1]. Procurement of this compound over niclosamide for cancer library screening may reduce confounding genotoxicity-driven cytotoxicity in hit triage.

Chemical Probe for Salicylanilide Structure-Activity Relationship Studies Targeting Immune Modulation

The compound occupies a defined position in benzanilide SAR space: it is the 2′-hydroxy regioisomer of Compound 1 (4′-hydroxy) and the dichloro analog of Compound 23 (monochloro) [1]. Together with its brominated counterpart (Compound 13) and the 4′-methoxy/acetoxy derivatives (Compounds 3–7), it forms a systematic SAR matrix that enables interrogation of the roles of halogen identity, hydroxyl positioning, and ester prodrug strategies on immunosuppressive potency [1]. Procurement of this compound as part of a focused benzanilide library enables well-controlled SAR-by-catalog studies without the confounding nitro group present in niclosamide-based chemical probes.

Reference Standard for Analytical Method Development in Salicylanilide Impurity Profiling

As a structurally defined dihydroxy-dichloro benzanilide, this compound serves as a system suitability standard or related-substance marker in HPLC/LC-MS methods developed for salicylanilide drug substance purity testing [1]. Its distinct retention characteristics (derived from XLogP3 4.2 and two phenolic -OH groups) and its structural relationship to both niclosamide and oxyclozanide make it a valuable reference point for pharmacopeial impurity method development, particularly when distinguishing between process-related impurities originating from different salicylanilide synthetic pathways [1][3].

Quote Request

Request a Quote for N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.